molecular formula C16H15N5O B2513908 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide CAS No. 2034336-16-6

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide

Cat. No. B2513908
CAS RN: 2034336-16-6
M. Wt: 293.33
InChI Key: LRFGACWQWHRGCC-UHFFFAOYSA-N
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Description

“N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide” is a chemical compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals .


Synthesis Analysis

While the specific synthesis process for “N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide” is not available, similar compounds have been synthesized using intermediate derivatization methods (IDMs) .

Scientific Research Applications

Protein Kinase Inhibition

The compound has been investigated as a potential inhibitor of protein kinases, specifically targeting kinases harboring a rare cysteine in the hinge region. Notably, it shows inhibitory potency against kinases such as MPS1 (monopolar spindle 1), MAPKAPK2, and p70S6Kβ/S6K2 . These kinases play crucial roles in cell signaling pathways and cell cycle regulation, making them attractive targets for cancer therapy.

Antipromastigote Activity

In vitro studies have revealed that this compound possesses potent antipromastigote activity. Molecular simulations suggest that it fits well within the active site of LmPTR1 (Leishmania major purine transporter 1), with a favorable binding pattern and lower binding free energy . This finding highlights its potential as an antileishmanial agent.

Glioblastoma Multiforme Therapy

Targeting tumor-associated macrophages and microglia in the glioblastoma microenvironment is a novel therapeutic strategy. The colony-stimulating factor-1 receptor (CSF-1R) has been identified as a druggable target. N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide could play a role in modulating CSF-1R activity in glioblastoma treatment .

Anticancer Potential

Although further studies are needed, the pyrazole core of this compound has shown improved growth inhibition in PC-3 prostate cancer cells . Its potential as an anticancer agent warrants exploration in preclinical models.

Nitration Reactions

The compound can serve as an intermediate in the synthesis of 1-methyl-3,4,5-trinitropyrazole. Nitration of 1-methylpyrazole leads to the formation of the title compound, which has research value and application prospects . Nitro-substituted pyrazoles often find use in energetic materials and pharmaceuticals.

Structural Studies

The structure of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide has been confirmed by single crystal X-ray diffraction. Various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry, have been employed to characterize its properties . Such structural insights are essential for understanding its behavior and interactions.

Mechanism of Action

Target of Action

The primary target of N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide acts as a potent activator of NAMPT . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This compound was identified as a potent NAMPT activator through the optimization of novel urea-containing derivatives .

Biochemical Pathways

The activation of NAMPT by N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+, which is a crucial cofactor in various biological processes including metabolism and aging . By activating NAMPT, this compound enhances the production of NAD+, thereby influencing these processes .

Pharmacokinetics

This resulted in a compound that showed potent NAMPT activity accompanied with attenuated CYP DI towards multiple CYP isoforms .

Result of Action

The activation of NAMPT by N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide results in an increase in the production of NAD+ . This can have various molecular and cellular effects, given the pivotal role of NAD+ in many biological processes .

properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-21-15(5-7-20-21)13-8-12(9-17-11-13)10-19-16(22)14-4-2-3-6-18-14/h2-9,11H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFGACWQWHRGCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)picolinamide

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